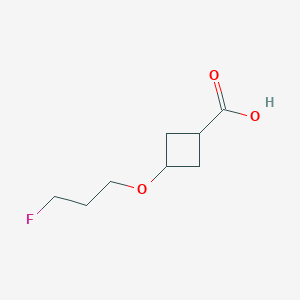

3-(3-Fluoropropoxy)cyclobutanecarboxylic acid

Description

Properties

Molecular Formula |

C8H13FO3 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

3-(3-fluoropropoxy)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H13FO3/c9-2-1-3-12-7-4-6(5-7)8(10)11/h6-7H,1-5H2,(H,10,11) |

InChI Key |

GBBMKLWAQHTYLB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OCCCF)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Oxo or 3-Substituted Cyclobutanecarboxylic Acids

A well-documented method for preparing 3-substituted cyclobutanecarboxylic acids involves the following steps (adapted from patent CN103467270A):

- Step 1: Preparation of methyl triphenylphosphine iodide by reacting triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature.

- Step 2: Treatment of methyl triphenylphosphine iodide with n-butyllithium and epoxy chloropropane under controlled low temperatures to form an intermediate.

- Step 3: Reaction of this intermediate with phenyl aldehyde to yield 3-benzylidene cyclobutanol.

- Step 4: Conversion of 3-benzylidene cyclobutanol to 3-benzylidene cyclobutyl carboxylic acid via hydrolysis and further oxidation steps.

- Step 5: Ozonolysis of the benzylidene double bond to afford 3-oxo cyclobutanecarboxylic acid.

This multi-step approach allows for the introduction of various substituents at the 3-position of the cyclobutane ring, which can be further modified to introduce fluorinated groups.

Alternative Approaches for Cyclobutane Functionalization

Other methods reported for cyclobutane carboxylic acid derivatives include:

- Use of trifluoromethylation reagents (e.g., TMSCF3) on cyclobutanone precursors to introduce trifluoromethyl groups, which can be adapted for fluoropropoxy substituents by modifying the nucleophile.

- Sulfur tetrafluoride-mediated fluorination of cyclobutane carboxylic acids to introduce fluorine atoms selectively on the ring or side chains.

Representative Data Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Formation of methyl triphenylphosphine iodide | Triphenylphosphine + methyl iodide, THF, RT, 12-24 h | Methyl triphenylphosphine iodide | 90-95 | White solid precipitate |

| 2 | Lithiation and epoxide opening | n-Butyllithium, epoxy chloropropane, toluene, -5 to 0 °C | Intermediate alkoxide | - | Controlled low temperature essential |

| 3 | Aldehyde addition | Phenyl aldehyde, -50 to 30 °C, 3-4 h | 3-Benzylidene cyclobutanol | 56-62 | Purified by column chromatography |

| 4 | Hydrolysis and oxidation | NaOH, aqueous ethanol, 70-90 °C, 6-12 h | 3-Benzylidene cyclobutyl carboxylic acid | 87-90 | pH adjustment and extraction required |

| 5 | Ozonolysis | Ozone, methylene dichloride, -60 to 0 °C | 3-Oxo cyclobutanecarboxylic acid | 78-84 | Dimethyl sulfide quench |

| 6 | Etherification (proposed) | 3-Hydroxycyclobutanecarboxylic acid derivative + 3-fluoropropyl tosylate, base | 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid | Variable | SN2 reaction, requires optimization |

Research Findings and Considerations

- The preparation of cyclobutanecarboxylic acid derivatives is well-established with high yields in multi-step sequences involving phosphonium salt intermediates and controlled lithiation steps.

- Fluorinated substituents on cyclobutane rings are typically introduced via nucleophilic fluorination or by using fluorinated building blocks, with careful control of reaction conditions to avoid ring strain-induced side reactions.

- The introduction of the 3-(3-fluoropropoxy) group is less commonly reported but can be inferred from analogous etherification and fluorination strategies used in medicinal chemistry for fluorinated alkoxy substituents.

- Purification methods such as column chromatography, crystallization, and extraction are critical for isolating pure intermediates and final products.

- Reaction temperature control, especially during lithiation and ozonolysis steps, is crucial to maintain selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropropoxy)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The fluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

The synthesis of 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid is often linked to the development of various pharmaceutical intermediates. It serves as a crucial building block in the synthesis of kinase inhibitors and thrombin inhibitors, which are vital in treating various cancers and thrombotic disorders . The compound's unique structure allows for modifications that can enhance the pharmacological properties of derived drugs.

Antitumor Activity

Research indicates that derivatives of cyclobutanecarboxylic acids have shown promising antitumor activity. The incorporation of fluorinated groups can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against cancer cells. Studies have demonstrated that certain cyclobutane derivatives exhibit selective cytotoxicity towards cancer cell lines, suggesting their utility in targeted cancer therapies .

Positron Emission Tomography (PET) Imaging

3-(3-Fluoropropoxy)cyclobutanecarboxylic acid has been investigated as a radiolabeled amino acid analog for PET imaging, particularly in the context of prostate cancer detection. The compound's ability to mimic natural amino acids allows it to be utilized in imaging studies where it can highlight tumor-specific uptake in tissues. This property is crucial for differentiating between malignant and benign lesions during diagnostic procedures .

Mechanisms of Uptake

Studies exploring the transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid have revealed that its uptake is significantly influenced by specific amino acid transporters present in prostate cancer cells. The findings suggest that the expression levels of these transporters correlate with the compound's uptake efficiency, providing insights into how modifications to the cyclobutane structure can optimize imaging agents for better tumor visualization .

Prostate Cancer Imaging

A clinical study involving fluciclovine (a related fluorinated compound) demonstrated high sensitivity and specificity for detecting recurrent prostate cancer using PET imaging techniques. The study highlighted how compounds similar to 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid could significantly alter patient management by providing accurate localization of cancerous lesions .

Tumor-Specific Uptake Studies

In vivo studies using animal models have shown that derivatives of 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid exhibit favorable tumor-to-background ratios, making them suitable candidates for further development as PET imaging agents. These studies emphasize the potential role of such compounds in enhancing diagnostic capabilities in oncology .

Summary Table: Applications and Findings

Mechanism of Action

The mechanism of action of 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluoropropoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid with related compounds:

Biological Activity

3-(3-Fluoropropoxy)cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer imaging and treatment. This compound's unique structural features may influence its biological activity, making it a subject of interest for further research.

Chemical Structure and Properties

The compound 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid functional group and a propoxy substituent that includes a fluorine atom. The presence of fluorine is significant as it can enhance metabolic stability and alter the pharmacokinetics of the compound.

Research indicates that compounds similar to 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid may interact with various biological pathways, particularly those involved in tumor metabolism. The incorporation of fluorinated groups can enhance the uptake of these compounds by cancer cells, facilitating their use as imaging agents or therapeutic agents.

- Tumor Metabolism : The compound may exploit altered metabolic pathways in tumors, particularly those that preferentially utilize amino acids and other metabolites for growth. For instance, studies have shown that radiolabeled amino acids can be effectively taken up by cancer cells via specific transport systems, such as LAT1 and ASCT2 .

- Imaging Applications : Compounds like 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid are being explored for their potential in oncologic imaging. For example, similar structures have been evaluated for their ability to visualize tumors using PET imaging techniques, which rely on the uptake of radiolabeled compounds by malignant tissues .

In Vitro Studies

In vitro studies have demonstrated that derivatives of cyclobutanecarboxylic acid can exhibit significant uptake in various cancer cell lines. For example:

- Cell Uptake : Compounds labeled with fluorine isotopes have shown increased uptake in glioma and prostate cancer cells compared to traditional imaging agents like [^18F]FDG, suggesting a potential role for 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid in targeted imaging applications .

Case Study 1: Imaging Efficacy

A study involving the use of radiolabeled cyclobutanecarboxylic acids demonstrated their effectiveness in distinguishing between high-grade and low-grade gliomas using PET imaging. The results indicated that these compounds provided higher sensitivity and specificity compared to conventional methods .

Case Study 2: Tumor Response Evaluation

In another case study focused on prostate cancer, the uptake of radiolabeled amino acids was correlated with tumor response to therapy. Changes in the avidity of these compounds post-treatment were found to correlate well with tumor size reduction, highlighting their potential utility in monitoring treatment efficacy .

Data Table: Comparative Uptake of Cyclobutanecarboxylic Acid Derivatives

| Compound | Cell Line | Uptake Rate (Relative) | Imaging Modality |

|---|---|---|---|

| 3-(3-Fluoropropoxy)cyclobutanecarboxylic acid | Glioma (9L) | High | PET |

| [^18F]FACBC | Prostate (PC-3) | Moderate | PET |

| [^18F]FDG | Various Tumors | Low | PET |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.